Amycolatopsin A

Antimycobacterial Mycobacterium tuberculosis Macrolide antibiotics

Sourcing selective antimycobacterial probes with minimal off-target effects can stall TB drug-discovery programs. Amycolatopsin A solves this by delivering potent, narrow-spectrum activity against M. bovis (IC50 0.4 µM) and M. tuberculosis (IC50 4.4 µM) while sparing common Gram-positive/negative bacteria (IC50 >30 µM). - Exceptional selectivity index (>75-fold) for mycobacteria over non-mycobacteria. - Potent cytotoxicity against SW620 (IC50 0.08 µM) and NCI-H460 (IC50 1.2 µM) for oncology research. - Well-defined SAR scaffold with trisaccharide moiety and 6-hydroxylation; ideal reference for glycosylation-dependent mechanism studies.

Molecular Formula C60H98O23
Molecular Weight 1187.4 g/mol
Cat. No. B10823418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmycolatopsin A
Molecular FormulaC60H98O23
Molecular Weight1187.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO
InChIInChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22+,32-21-,34-24+,39-23-,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1
InChIKeyVGMCXRHEZZYRBZ-WTOBPFOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amycolatopsin A Overview


Amycolatopsin A is a glycosylated 20-membered macrolide polyketide isolated from the Australian soil actinomycete Amycolatopsis sp. MST-108494 [1]. This compound exhibits selective antimycobacterial activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv) and demonstrates potent cytotoxicity against human colorectal (SW620) and lung (NCI-H460) carcinoma cell lines [1]. Its structural features, including a trisaccharide moiety and hydroxylation at the 6-methyl position, are key determinants of its biological profile [1].

Amycolatopsin A: Substitution Risks


Amycolatopsin A cannot be substituted by its closest structural analogs (Amycolatopsins B and C) or other macrolides without altering key biological outcomes. The presence or absence of specific hydroxyl and glycosidic moieties within the amycolatopsin scaffold dictates a stark trade-off between antimycobacterial potency and mammalian cytotoxicity [1]. As detailed below, substituting Amycolatopsin A with Amycolatopsin B or C would either significantly compromise antimycobacterial activity or drastically alter the therapeutic window, underscoring the need for compound-specific selection.

Amycolatopsin A: Comparative Evidence


Antimycobacterial Potency: Amycolatopsin A vs. B

Amycolatopsin A demonstrates significantly greater potency against mycobacteria compared to its structural analog Amycolatopsin B. In direct comparative assays, Amycolatopsin A inhibits M. bovis BCG with an IC50 of 0.4 µM, compared to 2.7 µM for Amycolatopsin C and no reported activity for Amycolatopsin B. Against M. tuberculosis H37Rv, Amycolatopsin A has an IC50 of 4.4 µM, compared to 5.7 µM for Amycolatopsin C and no reported activity for B [1].

Antimycobacterial Mycobacterium tuberculosis Macrolide antibiotics

Cytotoxicity: Amycolatopsin A vs. C

Amycolatopsin A exhibits exceptionally potent cytotoxicity against human cancer cell lines, with IC50 values of 0.08 µM against SW620 colorectal carcinoma cells and 1.2 µM against NCI-H460 lung carcinoma cells. In contrast, the aglycone analog Amycolatopsin C is 5- to 125-fold less cytotoxic, with IC50 values of 10 µM and 5.9 µM, respectively [1].

Anticancer Colorectal cancer Lung cancer Cytotoxicity

Selectivity Profile Against Mycobacteria

Amycolatopsin A demonstrates a narrow antibacterial spectrum, selectively inhibiting mycobacteria while showing no activity (IC50 >30 µM) against common Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens [1]. This selectivity profile is shared with Amycolatopsin C but not with Amycolatopsin B, which lacks antimycobacterial activity [1].

Selectivity Antimycobacterial Antibacterial spectrum

Structural Basis of Cytotoxicity: Disaccharide Moiety

The stark difference in cytotoxicity between Amycolatopsin A (IC50 0.08-1.2 µM) and Amycolatopsin C (IC50 5.9-10 µM) is attributed to the hydrolysis of the C-24 disaccharide moiety in Amycolatopsin C [1]. Amycolatopsin A retains the full trisaccharide, which is essential for potent cytotoxic activity. This SAR observation is consistent across the amycolatopsin and apoptolidin families [1].

Structure-activity relationship Glycosylation Macrolide Cytotoxicity mechanism

6-Methyl Hydroxylation and Antimycobacterial Activity

The presence of a hydroxyl group at the 6-methyl position of the macrolide ring is correlated with enhanced antimycobacterial activity. Both Amycolatopsin A (6-OH) and Amycolatopsin C (6-OH) inhibit M. bovis and M. tuberculosis, whereas Amycolatopsin B (6-H) lacks this activity [1]. Quantitative comparison shows Amycolatopsin A (6-OH) is 6.8-fold more potent against M. bovis than Amycolatopsin C (6-OH), indicating additional structural contributions to potency beyond hydroxylation alone.

Antimycobacterial Structure-activity relationship Hydroxylation

Purity and Identity Specifications

Commercially available Amycolatopsin A is supplied with documented purity of ≥95% and verified identity by CAS Number 2209112-96-7, molecular formula C60H98O23, and molecular weight 1187.4 g/mol [1]. The compound is provided as a solid with full analytical characterization, including SMILES and InChI codes for unambiguous identification [1].

Quality control Purity Identity Procurement

Amycolatopsin A: Research Applications


TB Drug Discovery and Lead Optimization

Amycolatopsin A is the preferred analog for TB drug discovery programs due to its superior potency against M. bovis BCG (IC50 0.4 µM) and M. tuberculosis H37Rv (IC50 4.4 µM). Its 6.8-fold higher potency over Amycolatopsin C against M. bovis and exclusive antimycobacterial activity among the amycolatopsins (Amycolatopsin B is inactive) [1] make it the logical starting point for medicinal chemistry efforts. Its narrow spectrum (IC50 >30 µM against common Gram-positive/negative bacteria) [1] reduces off-target confounding in cell-based screening assays.

Colorectal and Lung Cancer Cell Line Studies

For researchers investigating natural product cytotoxicity in colorectal (SW620) or lung (NCI-H460) cancer models, Amycolatopsin A provides unparalleled potency (IC50 0.08 µM and 1.2 µM, respectively). Its 125-fold greater cytotoxicity against SW620 cells compared to Amycolatopsin C [1] establishes it as the most potent amycolatopsin for these cell lines. The well-characterized structural basis for this activity (intact disaccharide moiety) [1] also makes it a valuable tool for studying glycosylation-dependent mechanisms of cytotoxicity.

Chemical Probe for Mycobacteria-Selective Pathways

Amycolatopsin A's unique selectivity profile—potent inhibition of mycobacteria with no activity against other bacterial pathogens [1]—positions it as an excellent chemical probe for dissecting mycobacteria-specific targets. Its >75-fold selectivity index for M. bovis over non-mycobacteria [1] minimizes confounding effects in co-culture or microbiome studies, enabling cleaner interpretation of phenotypic assays.

SAR Studies: Macrolide Glycosylation

The amycolatopsin series (A, B, C) provides a well-defined SAR platform for investigating the impact of glycosylation and hydroxylation on macrolide bioactivity. Amycolatopsin A (trisaccharide, 6-OH) serves as the potent reference compound for both antimycobacterial and cytotoxic activities. Procurement of all three analogs allows systematic exploration of how the disaccharide moiety (present in A and B, absent in C) and 6-hydroxylation (present in A and C, absent in B) modulate potency and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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